REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][NH:6][C:7]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]1.[CH3:13]O>>[ClH:3].[CH3:5][NH:6][C:7]1([C:10]([O:12][CH3:13])=[O:11])[CH2:9][CH2:8]1 |f:3.4|
|
Name
|
|
Quantity
|
86.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
CNC1(CC1)C(=O)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
by filtering it
|
Type
|
CUSTOM
|
Details
|
evaporating down the filtrate in vacuo
|
Type
|
TEMPERATURE
|
Details
|
heating the residue together with 7 g of active carbon for 10 minutes in methanol
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNC1(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.9 g | |
YIELD: PERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |